(2E)-3-(3,4-dichlorophenyl)-N-(prop-2-en-1-yl)prop-2-enamide
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Overview
Description
(2E)-3-(3,4-dichlorophenyl)-N-(prop-2-en-1-yl)prop-2-enamide is an organic compound characterized by the presence of a dichlorophenyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dichlorophenyl)-N-(prop-2-en-1-yl)prop-2-enamide typically involves the reaction of 3,4-dichlorobenzaldehyde with propenylamine under specific conditions. The reaction may proceed via a condensation mechanism, followed by cyclization and dehydration steps. Common reagents used in this synthesis include catalysts such as acids or bases, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dichlorophenyl)-N-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3,4-dichlorophenyl)-N-(prop-2-en-1-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases or conditions. The compound’s structural features may allow it to interact with biological targets in unique ways.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or other materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dichlorophenyl)-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dichlorophenyl)-N-(prop-2-en-1-yl)prop-2-enamide: Similar compounds include other dichlorophenyl derivatives and prop-2-enamide analogs.
This compound: Other compounds with similar structural features may include those with different halogen substitutions or variations in the amide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-7-15-12(16)6-4-9-3-5-10(13)11(14)8-9/h2-6,8H,1,7H2,(H,15,16)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVYTJHNRXQFOC-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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